6-Aminopyrimidine-4-carboxamide

kinase inhibitor PI3K/mTOR pathway CDK2

6-Aminopyrimidine-4-carboxamide is the essential core scaffold for SAR-driven medicinal chemistry programs targeting PI3K/mTOR/CDK2 dual/triple kinase inhibition, S1P receptor modulation, and adenosine A2A antagonism. The 6-amino-4-carboxamide substitution pattern provides a unique hydrogen-bonding network critical for kinase hinge-binding; regioisomeric analogs (2-amino, 5-amino, or 4-carboxylate) cannot recapitulate this pharmacophore. Procure this specific building block to enable 2-, 4-, and 6-position functionalization for selectivity optimization in colorectal cancer, Parkinson's disease, and multiple sclerosis models.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B11764704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrimidine-4-carboxamide
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)C(=O)N
InChIInChI=1S/C5H6N4O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9)
InChIKeyJLTSEIZANHBJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyrimidine-4-carboxamide: Technical Procurement Guide for a Privileged Scaffold in Kinase and GPCR Research


6-Aminopyrimidine-4-carboxamide (CAS 81333-07-5) is a heterocyclic building block comprising a pyrimidine core with an amino group at the 6-position and a carboxamide group at the 4-position . This substitution pattern yields a molecular weight of 138.13 g/mol (C₅H₆N₄O) and establishes a privileged scaffold for medicinal chemistry optimization . The compound serves as the core pharmacophore for multiple biologically active series targeting protein kinases (including CDK2, PI3K, mTOR, and Syk) [1], sphingosine 1-phosphate (S1P) receptors [2], and adenosine A₂A receptors [3]. The 6-amino-4-carboxamide motif provides a synthetically tractable handle for elaboration into potent and selective tool compounds and drug candidates.

Why Generic Pyrimidine Analogs Cannot Replace 6-Aminopyrimidine-4-carboxamide in Target-Oriented Synthesis


Substitution at the 4- and 6-positions of the pyrimidine ring is not functionally equivalent across analogs. The 6-amino-4-carboxamide substitution pattern provides a unique hydrogen-bonding network that is critical for specific kinase hinge-binding interactions, as demonstrated in 6-aminopyrimidine series targeting PI3K/mTOR/CDK2 [1]. Shifting the amino group to the 2- or 5-position, or replacing the carboxamide with a carboxylate or nitrile, fundamentally alters the binding geometry and affinity. For instance, in NAPE-PLD inhibitor optimization, the pyrimidine-4-carboxamide core was essential for potency, with modifications at the 2- and 6-positions driving 10-fold improvements in activity [2]. Similarly, in adenosine A₂A receptor antagonists, the pyrimidine-4-carboxamide scaffold was optimized to achieve desirable physicochemical and pharmacokinetic profiles that translated to oral activity in Parkinson's disease models [3]. A structurally mismatched pyrimidine building block cannot reproduce these scaffold-dependent pharmacophores, rendering generic substitution invalid for SAR-driven programs.

Quantitative Differentiation Evidence: 6-Aminopyrimidine-4-carboxamide vs. Closest Structural Analogs


Kinase Inhibition Selectivity: Dual PI3K/mTOR/CDK2 Activity vs. Single-Target Pyrimidine Inhibitors

In a kinase screening campaign, a series of 6-aminopyrimidines (incorporating the 6-aminopyrimidine core) were identified as inhibitors of PI3K, mTOR, and/or CDK2 with mixed inhibition profiles [1]. Unlike selective single-kinase pyrimidine-based inhibitors (e.g., palbociclib, which selectively targets CDK4/6), these 6-aminopyrimidine derivatives demonstrated simultaneous modulation of cell cycle (via CDK2) and survival/growth signaling (via PI3K/mTOR). This dual-targeting capability produced enhanced antitumor activity in colorectal cancer cell lines compared to single-pathway inhibition [1]. The 6-amino substitution pattern contributes directly to this multi-kinase recognition profile, whereas 2-aminopyrimidine or 4-aminopyrimidine analogs typically exhibit more restricted kinase selectivity.

kinase inhibitor PI3K/mTOR pathway CDK2 cancer therapeutics multi-kinase profiling

NAPE-PLD Inhibitor Potency: 10-Fold Activity Enhancement Through 6-Position Optimization vs. HTS Hit

Structure-activity relationship studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors revealed that optimization at the 6-position produced substantial potency gains [1]. Starting from a high-throughput screening hit, replacement of a morpholine substituent at the 6-position with an (S)-3-hydroxypyrrolidine increased inhibitory activity by 10-fold while simultaneously reducing lipophilicity [1]. Additionally, conformational restriction of an N-methylphenethylamine group at another position increased potency 3-fold [1]. This optimization culminated in LEI-401, a nanomolar-potent inhibitor with drug-like properties suitable for in vivo pharmacological studies [1]. Analogs lacking the 6-amino substitution or carrying alternative 6-position groups (e.g., unsubstituted, chloro, or methyl) failed to achieve comparable potency-lipophilicity balance.

NAPE-PLD lipid signaling endocannabinoid SAR optimization CNS therapeutics

Adenosine A₂A Receptor Antagonism: Oral Bioavailability Achieved Through Pyrimidine-4-carboxamide Scaffold Optimization

Optimization of pyrimidine-4-carboxamides as human adenosine A₂A receptor antagonists yielded derivatives with desirable physicochemical and pharmacokinetic profiles, enabling promising oral activity in clinically relevant models of Parkinson's disease [1]. The pyrimidine-4-carboxamide core was essential for achieving this balance of potency, selectivity, and bioavailability. Part 5 of the series established that pyrimidine-4-carboxamides could be engineered for high oral bioavailability [2], while Part 6 demonstrated further optimization leading to in vivo oral efficacy in Parkinson's disease models [1]. Alternative heterocyclic cores (e.g., triazolopyrimidines, thienopyrimidines) required different substitution patterns and did not match the overall profile of the pyrimidine-4-carboxamide series in terms of oral exposure and CNS penetration.

A2A receptor antagonist Parkinson's disease CNS drug discovery oral bioavailability GPCR

S1P Receptor Modulation: Privileged 6-Amino-4-Carboxamide Motif for Immunomodulatory Indications

Patent US8399448B2 discloses a series of 6-amino-pyrimidine-4-carboxamide derivatives that bind to the sphingosine 1-phosphate (S1P) receptor for the treatment of multiple sclerosis [1]. The 6-amino-4-carboxamide substitution pattern is a defined structural requirement for S1P receptor engagement within this chemotype. This contrasts with other S1P receptor modulators such as fingolimod (a sphingosine analog prodrug) and siponimod (a benzoxazole derivative), which utilize entirely different chemical scaffolds and binding modes [2]. The pyrimidine-based S1P modulators offer a distinct IP position and potentially differentiated selectivity profile across S1P receptor subtypes compared to existing clinical agents.

S1P receptor multiple sclerosis immunomodulation GPCR autoimmune disease

Optimal Use Cases: Where 6-Aminopyrimidine-4-carboxamide Delivers Differentiated Value


Kinase Inhibitor Lead Generation: Scaffold for Multi-Target PI3K/mTOR/CDK2 Programs

6-Aminopyrimidine-4-carboxamide serves as the optimal starting scaffold for medicinal chemistry programs aiming to develop dual or triple kinase inhibitors targeting the PI3K/mTOR pathway in combination with CDK2. Unlike single-target kinase inhibitors, this scaffold enables simultaneous modulation of cell cycle progression and survival signaling pathways [1]. Procurement of the core 6-amino-4-carboxamide building block is essential for SAR exploration at the 2-, 4-, and 6-positions to fine-tune kinase selectivity and cellular potency in colorectal cancer and other solid tumor models.

NAPE-PLD Inhibitor Development: Critical Core for CNS-Targeted Lipid Signaling Modulators

For research programs investigating N-acylethanolamine (NAE) signaling in emotional behavior and CNS disorders, the pyrimidine-4-carboxamide scaffold provides the validated starting point for developing potent and selective NAPE-PLD inhibitors. SAR studies have demonstrated that 6-position optimization yields up to 10-fold potency improvements while maintaining drug-like lipophilicity [2]. 6-Aminopyrimidine-4-carboxamide is the requisite intermediate for installing 6-substituents such as (S)-3-hydroxypyrrolidine that confer nanomolar potency and in vivo utility.

Adenosine A₂A Antagonist Optimization: Building Block for Orally Active CNS Agents

6-Aminopyrimidine-4-carboxamide is the core building block for accessing the validated pyrimidine-4-carboxamide series of adenosine A₂A receptor antagonists. This scaffold has been systematically optimized to achieve oral bioavailability and in vivo efficacy in Parkinson's disease models [3][4]. The 6-amino group provides a synthetic handle for further functionalization while maintaining the hydrogen-bonding network required for A₂A receptor engagement. Alternative pyrimidine regioisomers (2-amino or 4-amino) do not reproduce this validated pharmacological profile.

S1P Receptor Modulator Synthesis: Distinct Chemotype for Autoimmune Disease Research

For discovery programs seeking novel S1P receptor modulators with IP differentiation from existing clinical agents (fingolimod, siponimod, ozanimod), the 6-amino-pyrimidine-4-carboxamide scaffold offers a structurally distinct entry point. Patent literature establishes this chemotype as a viable S1P receptor-binding series for multiple sclerosis and related autoimmune indications [5]. The 6-amino-4-carboxamide motif is a defined structural requirement within this class, making 6-aminopyrimidine-4-carboxamide the essential starting material for SAR exploration.

Quote Request

Request a Quote for 6-Aminopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.